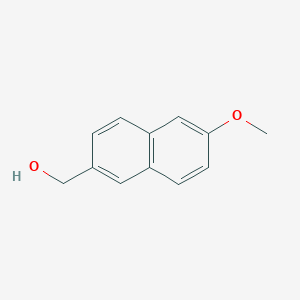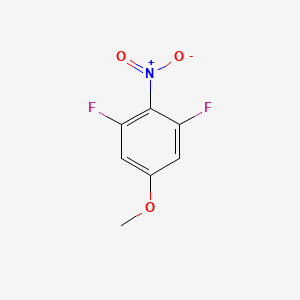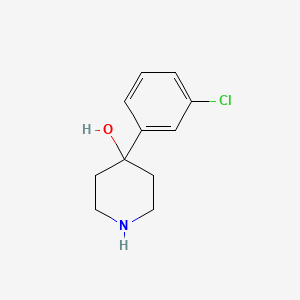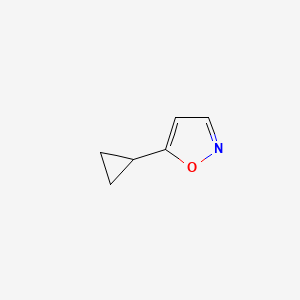
5-cyclopropylIsoxazole
Overview
Description
5-CyclopropylIsoxazole: is a heterocyclic compound featuring a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is part of the isoxazole family, which is known for its significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A highly regioselective method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine.
Cycloaddition Reactions: Enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine yield 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles.
Industrial Production Methods: Industrial production often involves scalable and eco-friendly synthetic strategies, such as metal-free synthetic routes that utilize common reagents like TEMPO and TMSN3 .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding reduced forms.
Substitution: Isoxazole compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of oxidized isoxazole derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups
Scientific Research Applications
Biology and Medicine: Isoxazole derivatives exhibit diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties. They are also explored as potential HDAC inhibitors .
Industry: In the industrial sector, isoxazole compounds are utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 5-CyclopropylIsoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory properties.
Bis-5-cyclopropylisoxazole-4-carboxamides: Explored as potential herbicide inhibitors targeting 4-Hydroxyphenylpyruvate dioxygenase.
Uniqueness: 5-CyclopropylIsoxazole stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGXUYQWSMOGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these 5-cyclopropylIsoxazole derivatives exert their herbicidal effects? Do they specifically target a particular enzyme?
A1: While the exact mechanism for all derivatives is under investigation, research suggests that some this compound compounds, like II-05 (an isoxazole ring-opening product of I-05), act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] This enzyme is crucial in plants for synthesizing plastoquinone, a key component for carotenoid biosynthesis. Disrupting HPPD leads to the depletion of protective carotenoids, leaving plants vulnerable to photooxidative damage and ultimately death. This mechanism is similar to that of commercially available HPPD inhibitor herbicides like mesotrione. [] Interestingly, not all derivatives exhibiting herbicidal activity directly inhibit HPPD. For instance, while I-05 demonstrates potent herbicidal action, it doesn't directly inhibit HPPD. It's hypothesized that I-05 might be metabolized within the plant into II-05, which then acts on HPPD. []
Q2: What structural features of these this compound derivatives are important for their herbicidal activity?
A2: Research indicates that the linker connecting the this compound core to other chemical groups significantly influences herbicidal activity. [] For instance, compounds b9 and b10, featuring a flexible linker with six carbon atoms, demonstrated superior herbicidal efficacy compared to analogs with different linkers. [] These findings highlight the importance of linker flexibility and length in optimizing the interactions of these compounds with their targets, ultimately influencing their potency.
Q3: Have any computational studies been conducted to understand the interaction of these compounds with their targets?
A3: Yes, molecular docking studies have been employed to understand how these compounds interact with HPPD. Results indicate that compounds like b9 and b10 can effectively bind to the active site of HPPD, potentially explaining their potent inhibitory effect. [] These computational insights offer valuable information for further optimization of these compounds as herbicides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


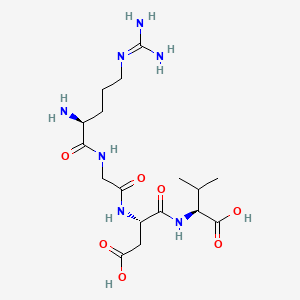
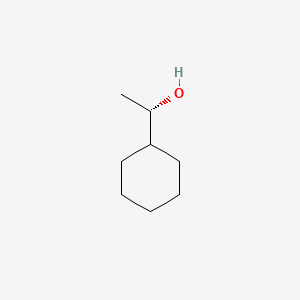
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)


![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
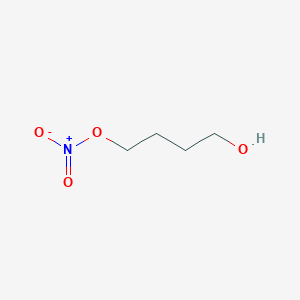
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
